PF-06745268
Overview
Description
The compound appears to contain several structural motifs common in medicinal chemistry, including a cyclopropa[c]chromen group, an imidazole ring, and a pyrido[1,2-a]pyrazine-1,6-dione group. These groups are often found in biologically active compounds .
Molecular Structure Analysis
The compound’s structure suggests it may have interesting electronic and steric properties. The presence of the trifluoromethyl group could increase its lipophilicity, potentially enhancing cell membrane penetration. The imidazole ring and the pyridopyrazinedione group could participate in hydrogen bonding and π-π stacking interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the imidazole ring might undergo electrophilic substitution, while the trifluoromethyl group could be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For instance, the trifluoromethyl group could increase its lipophilicity, while the imidazole and pyridopyrazinedione groups could contribute to its solubility in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound has been explored in the context of antimicrobial activity. A study by Čačić et al. (2006) in "Molecules" discusses the synthesis of various derivatives of this compound, indicating their potential for antimicrobial applications Čačić, Trkovnik, Čačić, & Has-Schon, 2006.
Complex Formation with Metal Ions
Budzisz et al. (2004) in "Tetrahedron" explored the reaction of this compound with N-methylhydrazine, leading to the formation of highly substituted pyrazoles. These pyrazoles were used as ligands to form complexes with platinum(II) and palladium(II) metal ions Budzisz, Małecka, & Nawrot, 2004.
Hydrogen Bond Formation and Supramolecular Structures
Wang et al. (2014) in "CrystEngComm" demonstrated the formation of novel crystals with N-containing heterocycles, including the compound . The study highlights the significance of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures Wang, Hu, Wang, Liu, & Huang, 2014.
Anticancer Activity
Galayev et al. (2015) in "European Journal of Medicinal Chemistry" explored the synthesis of 7-hydroxy-8-methyl-coumarins with various moieties, including the compound , to identify potential anticancer activities Galayev, Garazd, Garazd, & Lesyk, 2015.
Green Chemistry in Synthesis
Shelke et al. (2009) in "Green Chemistry Letters and Reviews" reported on the synthesis of derivatives using green chemistry principles, showcasing the compound's relevance in sustainable and environmentally friendly chemical processes Shelke, Madje, Sapkal, Shingate, & Shingare, 2009.
Future Directions
Properties
IUPAC Name |
2-[[(1aS,7bS)-2,2-dimethyl-6-(trifluoromethyl)-1,1a-dihydrocyclopropa[c]chromen-7b-yl]methyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O3/c1-15-12-32(14-30-15)18-5-6-19-22(34)31(8-9-33(19)23(18)35)13-25-11-21(25)24(2,3)36-20-7-4-16(10-17(20)25)26(27,28)29/h4-7,10,12,14,21H,8-9,11,13H2,1-3H3/t21-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTSLMHEFKNOOX-PXDATVDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)CC45CC4C(OC6=C5C=C(C=C6)C(F)(F)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C[C@@]45C[C@@H]4C(OC6=C5C=C(C=C6)C(F)(F)F)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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